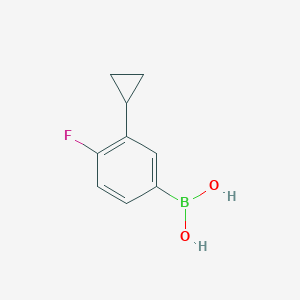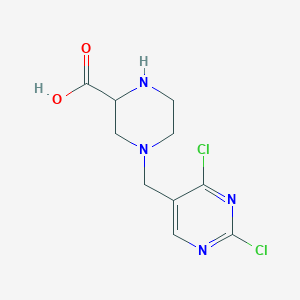![molecular formula C6H10BrN B12823155 4-Bromobicyclo[2.1.1]hexan-1-amine](/img/structure/B12823155.png)
4-Bromobicyclo[2.1.1]hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobicyclo[211]hexan-1-amine is a chemical compound with the molecular formula C6H10BrN It is a member of the bicyclo[211]hexane family, which is known for its unique three-dimensional structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobicyclo[2.1.1]hexan-1-amine typically involves the use of photochemistry. One common method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclo[2.1.1]hexane core . This reaction can be carried out under mild conditions, making it an efficient route for synthesizing this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves bulk custom synthesis and procurement . Companies like ChemScene offer bulk manufacturing and sourcing services for this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromobicyclo[2.1.1]hexan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[2.1.1]hexane derivatives.
Applications De Recherche Scientifique
4-Bromobicyclo[2.1.1]hexan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromobicyclo[2.1.1]hexan-1-amine involves its interaction with molecular targets through its amine and bromine functional groups. These interactions can influence various biochemical pathways, although specific details on its molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Bicyclo[2.1.1]hexane: The parent compound without the bromine and amine substituents.
Bicyclo[2.1.1]hexan-1-amine: Similar structure but without the bromine atom.
4-Bromobicyclo[2.1.1]hexane: Lacks the amine group.
Propriétés
Formule moléculaire |
C6H10BrN |
|---|---|
Poids moléculaire |
176.05 g/mol |
Nom IUPAC |
4-bromobicyclo[2.1.1]hexan-1-amine |
InChI |
InChI=1S/C6H10BrN/c7-5-1-2-6(8,3-5)4-5/h1-4,8H2 |
Clé InChI |
UMYOJBADXDKMRZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1(C2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


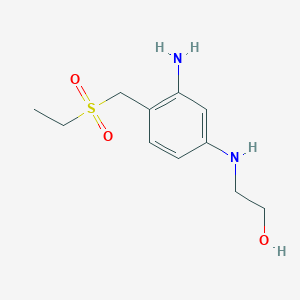


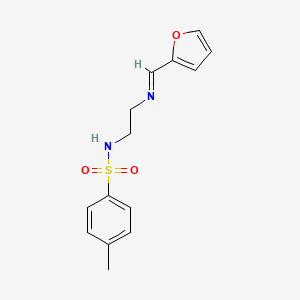

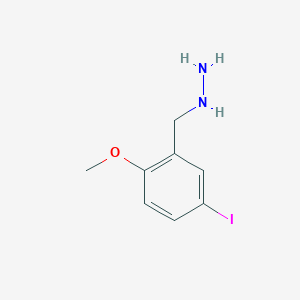
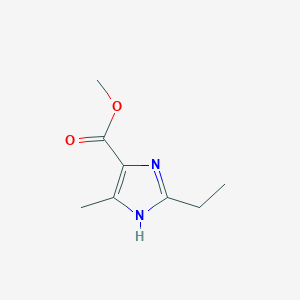
![5-(5-(tert-butoxycarbonyl)-5H-pyrido[4,3-b]indol-7-yl)-N,N,N-trimethylpyridin-2-aminium 4-methylbenzenesulfonate](/img/structure/B12823121.png)
![7-Bromo-2-fluorobenzo[b]thiophene](/img/structure/B12823136.png)

![Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12823146.png)
